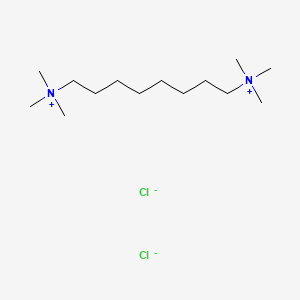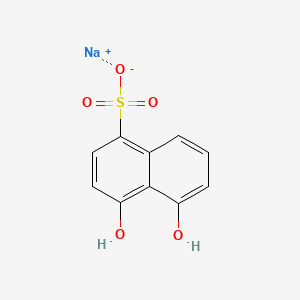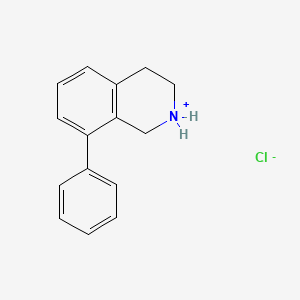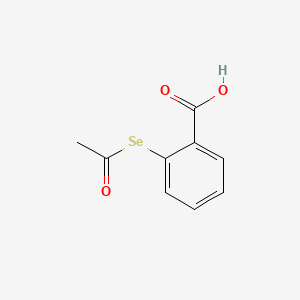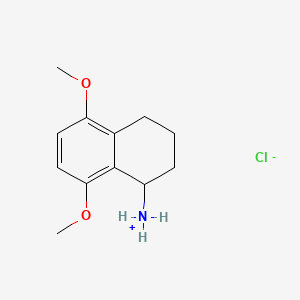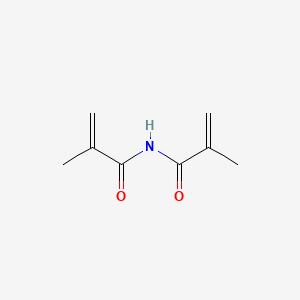
N-(2-Methyl-1-oxoallyl)methacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-1-oxoallyl)methacrylamide is an organic compound with the molecular formula C8H11NO2. It is a methacrylamide derivative characterized by the presence of a 2-methyl-1-oxoallyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-oxoallyl)methacrylamide typically involves the reaction of methacrylic acid with 2-methyl-1-oxoallylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methyl-1-oxoallyl)methacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amide group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted amides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-1-oxoallyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of N-(2-Methyl-1-oxoallyl)methacrylamide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the presence of the methacrylamide and 2-methyl-1-oxoallyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methyl-1-oxoallyl)acrylamide
- N-(2-Methyl-1-oxoallyl)propionamide
- N-(2-Methyl-1-oxoallyl)butyramide
Uniqueness
N-(2-Methyl-1-oxoallyl)methacrylamide is unique due to its specific combination of the methacrylamide and 2-methyl-1-oxoallyl groups, which confer distinct chemical reactivity and properties. This uniqueness makes it valuable for specialized applications in polymer chemistry, drug development, and material science .
Eigenschaften
CAS-Nummer |
7370-82-3 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-methyl-N-(2-methylprop-2-enoyl)prop-2-enamide |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7(10)9-8(11)6(3)4/h1,3H2,2,4H3,(H,9,10,11) |
InChI-Schlüssel |
ABGYXXMZWPKYAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NC(=O)C(=C)C |
Verwandte CAS-Nummern |
25585-20-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


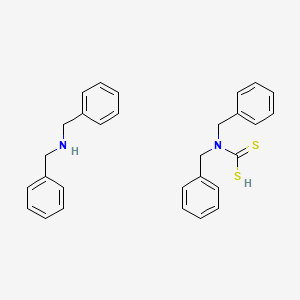
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)
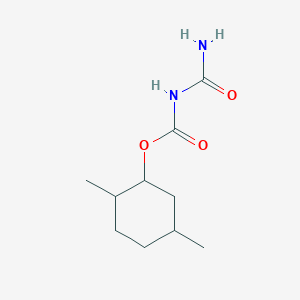
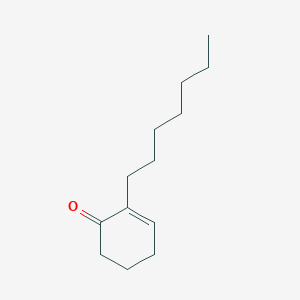
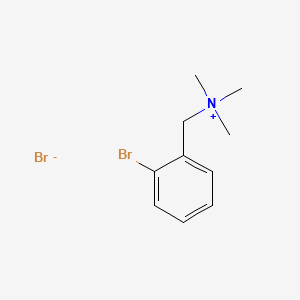

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
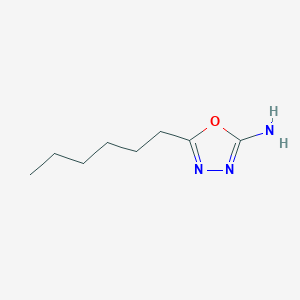
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
